molecular formula C7H12ClN3O2S B13208223 (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide

Cat. No.: B13208223
M. Wt: 237.71 g/mol
InChI Key: SFRAHSPMOHCCND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)methanesulfonamide (CAS 1494337-71-1) is a high-purity sulfonamide-bearing pyrazolone derivative supplied for research purposes. This compound is a key chemical building block for investigators developing novel inhibitors for metabolic enzymes and cholinesterases (ChEs). Scientific literature indicates that compounds with this core structure demonstrate potential as multitarget inhibitors, showing significant in vitro inhibitory activity against human carbonic anhydrase (hCA) isoenzymes I and II, as well as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . The primary sulfonamide group acts as a zinc-binding moiety, contributing to the potency of carbonic anhydrase inhibition . This mechanism makes related compounds promising candidates for research into therapeutic strategies for conditions like glaucoma and Alzheimer's disease . Furthermore, novel chemical scaffolds based on a similar 3-ethyl-1-methyl-1H-pyrazol-5-yl core have been identified in high-throughput screens as selective antagonists for neurological targets such as the D3 dopamine receptor (D3R), highlighting the potential of this chemotype in neuropsychiatric disorder research . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H12ClN3O2S

Molecular Weight

237.71 g/mol

IUPAC Name

(4-chloro-5-ethyl-2-methylpyrazol-3-yl)methanesulfonamide

InChI

InChI=1S/C7H12ClN3O2S/c1-3-5-7(8)6(11(2)10-5)4-14(9,12)13/h3-4H2,1-2H3,(H2,9,12,13)

InChI Key

SFRAHSPMOHCCND-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1Cl)CS(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethyl-1-methyl-1H-pyrazole.

    Sulfonamide Formation: The key step involves the reaction of the pyrazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms the sulfonamide group attached to the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives.

Scientific Research Applications

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its biological activity, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The pyrazole ring can interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Research Findings and Data

Hydrogen-Bonding Patterns

Studies on sulfonamide-containing compounds emphasize the role of -SO₂NH₂ groups in forming robust hydrogen-bond networks, critical for crystal packing and biological activity . The target compound’s methanesulfonamide is predicted to participate in bifurcated hydrogen bonds (N–H···O and S=O···H–N), enhancing stability in solid-state structures.

Biological Activity

(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-YL)methanesulfonamide is a pyrazole derivative that has garnered attention for its potential biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This compound's structure allows for various interactions within biological systems, making it a subject of interest in medicinal chemistry.

Chemical Structure

The molecular formula for this compound is C₇H₈ClN₃O₂S. Its structure features a pyrazole ring, which is known for its diverse pharmacological activities.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives. Compounds similar to this compound have shown significant activity against various cancer cell lines. For instance, pyrazole derivatives have been reported to inhibit BRAF(V600E) and EGFR signaling pathways, which are crucial in cancer proliferation and survival .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
4-Chloro-3-ethyl-pyrazoleMCF-7 (Breast Cancer)10Inhibition of BRAF signaling
4-Bromo-pyrazoleMDA-MB-2318EGFR pathway inhibition
(4-Chloro-3-ethyl-pyrazole)A549 (Lung Cancer)12Induction of apoptosis

Anti-inflammatory Activity

In addition to antitumor effects, this compound exhibits anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

Antibacterial Activity

The antibacterial activity of pyrazole compounds has also been documented. Studies indicate that certain pyrazoles can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Table 2: Antibacterial Efficacy of Pyrazole Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)Mechanism of Action
4-Chloro-pyrazoleE. coli15Disruption of cell wall synthesis
3-Ethyl-pyrazoleS. aureus18Inhibition of protein synthesis
(4-Chloro-3-ethyl-pyrazole)Pseudomonas aeruginosa20Metabolic pathway interference

Case Studies

A notable case study involved testing the cytotoxic effects of this compound on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed through flow cytometry analysis. The study concluded that the combination of this compound with conventional chemotherapeutics like doxorubicin enhanced efficacy while reducing side effects .

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